Duramycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Duramycin B is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Interaction with Membranes

Duramycin B, a polypeptide antibiotic, interacts with cell membranes. It induces aggregation of lipid vesicles containing specific phospholipids and inhibits ATP-dependent calcium uptake in sarcoplasmic reticulum vesicles. This indicates its potential in studying membrane dynamics and functions in various cells (Navarro et al., 1985).

Role in Peptide Biosynthesis

The peptide shows interesting characteristics in its biosynthesis, particularly in the formation of lysinoalanine. This process involves specific enzymatic reactions that could be significant in understanding peptide biosynthesis and post-translational modifications (An et al., 2018).

Effects on Cardiac Ion Channels

Duramycin B has been studied for its effects on voltage-gated ion channels in the heart. While it does not affect these channels at low concentrations, higher concentrations can impact the function of these channels. This suggests its relevance in cardiovascular research, particularly in understanding the biophysical properties of cardiac membranes (Zebedin et al., 2008).

Insights into Its Biosynthesis

Research into the biosynthesis of Duramycin B has revealed important details about the biosynthetic gene cluster and machinery. This information is valuable for understanding the natural product synthesis and potentially for engineering novel compounds (Huo et al., 2016).

Interaction with Bacterial Cell Envelope

Duramycin B's interaction with the bacterial cell envelope and its selectivity and mode of action on bacteria have been a subject of study. This research offers insights into antimicrobial action and the development of selective antibacterial agents (Hasim et al., 2018).

Antiproliferative Properties

Studies have demonstrated that Duramycin B exhibits antiproliferative properties and can induce apoptosis in tumor cells. This suggests its potential use in cancer research, particularly in understanding cell death mechanisms and developing anticancer strategies (Yates et al., 2012).

Curvature-dependent Recognition of Lipids

Duramycin B shows curvature-dependent recognition of ethanolamine phospholipids, a property that can be exploited in studies of lipid membranes and their dynamics. This aspect could be particularly useful in research related to membrane curvature and lipid-protein interactions (Iwamoto et al., 2007).

Effects on Mitochondrial Structure and Function

Duramycin B's effects on mitochondrial structure and function have been explored, indicating its potential role in studies of cellular bioenergetics and mitochondrial diseases (Sokolove et al., 1988).

Propiedades

Número CAS |

132246-31-2 |

|---|---|

Nombre del producto |

Duramycin B |

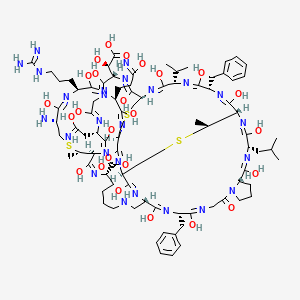

Fórmula molecular |

C86H127N25O25S3 |

Peso molecular |

2007.292 |

InChI |

InChI=1S/C86H127N25O25S3/c1-40(2)29-50-72(121)108-65-43(6)139-39-57-77(126)103-54(75(124)100-51(30-44-17-9-7-10-18-44)69(118)95-35-62(115)111-28-16-23-58(111)79(128)101-50)33-92-26-14-13-21-49(84(133)134)99-82(131)64-42(5)138-36-46(87)68(117)97-47(22-15-27-93-86(90)91)70(119)98-48(24-25-59(88)112)71(120)104-55(76(125)105-57)37-137-38-56(106-81(130)63(41(3)4)107-73(122)52(102-83(65)132)31-45-19-11-8-12-20-45)78(127)110-66(67(116)85(135)136)80(129)94-34-61(114)96-53(32-60(89)113)74(123)109-64/h7-12,17-20,40-43,46-58,63-67,92,116H,13-16,21-39,87H2,1-6H3,(H2,88,112)(H2,89,113)(H,94,129)(H,95,118)(H,96,114)(H,97,117)(H,98,119)(H,99,131)(H,100,124)(H,101,128)(H,102,132)(H,103,126)(H,104,120)(H,105,125)(H,106,130)(H,107,122)(H,108,121)(H,109,123)(H,110,127)(H,133,134)(H,135,136)(H4,90,91,93)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,63-,64+,65+,66-,67+/m0/s1 |

Clave InChI |

ZHLSUKYWIDCDAA-JCDXYFDJSA-N |

SMILES |

CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CCC(=N)O)O)CCCNC(=N)N)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=CC=C6)O)O)O)O)C(C)C)O)CC7=CC=CC=C7)O |

Sinónimos |

duramycin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)

![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)